2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-12(17)8-1-4-13-11-9(8)14-10(15-11)7-2-5-18-6-3-7/h1,4,7H,2-3,5-6H2,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDWGBDFGJPSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC3=NC=CC(=C3N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine derivatives with oxan-4-yl ketones under acidic or basic conditions to form the imidazo[4,5-b]pyridine core. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxan-4-yl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Hydrogenated imidazo[4,5-b]pyridine derivatives.
Substitution: Substituted imidazo[4,5-b]pyridine derivatives with various functional groups.
Scientific Research Applications
Inhibition of Glycogen Synthase Kinase-3 (GSK-3)
One of the prominent applications of this compound is its role as a GSK-3 inhibitor . GSK-3 is implicated in various diseases, including Alzheimer's disease and mood disorders. Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant inhibitory activity against GSK-3, making them potential candidates for treating neurodegenerative diseases and mood disorders .
Case Study:
A study demonstrated that certain imidazo[4,5-b]pyridine derivatives showed nanomolar inhibition against GSK-3β with improved central nervous system permeability compared to earlier compounds . This suggests that modifications to the structure can enhance bioavailability and efficacy.
Anticancer Properties
The compound has also been investigated for its anticancer properties , particularly against gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT kinase, which is often mutated in GISTs, is a critical therapeutic target .
Case Study:
Patents have been filed for compounds that demonstrate the ability to inhibit c-KIT across various mutations, indicating the potential of imidazo[4,5-b]pyridine derivatives in cancer therapy . These findings underscore the importance of structure-activity relationship studies in developing effective anticancer agents.
PI3Kγ Inhibition
Another area of research involves the selective inhibition of phosphoinositide 3-kinase gamma (PI3Kγ), which plays a role in immune response and inflammation. Compounds similar to 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid have been shown to selectively inhibit PI3Kγ, presenting opportunities for treating autoimmune diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The imidazo[4,5-b]pyridine core can bind to enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Molecular Properties
The imidazo[4,5-b]pyridine scaffold is common among the analogs, but substituents at the 2-position define key differences:
Key Observations :
Physicochemical Properties
Inference for 2-(Oxan-4-yl) Derivative :
- The oxan-4-yl group’s oxygen atom may reduce LogP (increased hydrophilicity) compared to cyclopropylmethyl or isopropyl groups.
- Higher molecular weight could lower volatility (boiling point >350°C predicted) .
Biological Activity
2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound characterized by its unique imidazo[4,5-b]pyridine core and a carboxylic acid functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound is defined by the following molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | 2-(oxan-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
| Molecular Formula | C12H13N3O3 |
| Molar Mass | 233.25 g/mol |
| CAS Number | 1708509-73-2 |
Synthesis
The synthesis of this compound typically involves cyclization reactions between 2-aminopyridine derivatives and oxan-4-yl ketones under acidic or basic conditions. The introduction of the carboxylic acid group is often achieved through subsequent oxidation reactions.
Anticancer Properties
Research indicates that compounds with imidazo[4,5-b]pyridine structures exhibit significant anticancer activity. For example, studies have shown that derivatives of imidazo[1,2-a]pyridine display inhibitory effects on various cancer cell lines. The cytotoxicity of related compounds was evaluated using MTT assays against human cancer cell lines such as NCI H292 (lung carcinoma) and HL-60 (promyelocytic leukemia), with some compounds achieving IC50 values as low as 19 µM .
Antimicrobial and Antiviral Activities
The compound's potential as an antimicrobial agent has also been explored. It has been noted for its activity against a range of bacterial strains and viruses. The mechanism of action may involve interference with critical cellular processes in pathogens, although specific pathways remain to be fully elucidated.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications at various positions on the imidazo ring. For instance, substituents at the C6 position have been shown to enhance inhibitory effects against specific targets such as Rab geranylgeranyl transferase (RGGT), which is implicated in cancer cell proliferation .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several imidazo derivatives on HeLa cells. The results indicated that certain modifications could significantly enhance cytotoxicity, with IC50 values ranging from 25 µM to over 700 µM depending on the specific derivative tested. This highlights the importance of structural optimization in developing effective anticancer agents .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial properties of related imidazo compounds were tested against gram-positive and gram-negative bacteria. Results showed that certain derivatives exhibited potent activity, suggesting that the imidazo[4,5-b]pyridine scaffold could serve as a promising lead for developing new antibiotics .
Q & A
Q. What are the common synthetic routes for 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid?
The synthesis typically involves multi-step organic reactions, including:
- Core Formation : Cyclization of a 2-aminopyridine derivative with a ketone or aldehyde under acidic/basic conditions to form the imidazo[4,5-b]pyridine scaffold .
- Functionalization : Introduction of the oxan-4-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .
- Carboxylation : Oxidation of a methyl or hydroxymethyl group at the 7-position using KMnO₄ or CrO₃ in acidic media to yield the carboxylic acid moiety .
Key Reagents: Lithium aluminum hydride (LiAlH₄) for reduction steps; N-bromosuccinimide (NBS) for halogenation .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural Elucidation : High-resolution NMR (¹H/¹³C) to confirm the oxan-4-yl substitution pattern and imidazo[4,5-b]pyridine core .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .
Q. How is initial biological activity screening conducted for this compound?
- In Vitro Assays :
- Enzyme inhibition studies (e.g., kinase or protease assays) using fluorescence-based readouts .
- Cytotoxicity profiling against cancer cell lines (e.g., HeLa or MCF-7) via MTT assays .
- Target Identification : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to putative targets .
Advanced Research Questions
Q. How can synthetic yields be optimized for the carboxylation step?
- Condition Screening : Test alternative oxidizing agents (e.g., TEMPO/NaClO) to reduce side reactions observed with CrO₃ .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Catalysis : Explore Pd-catalyzed C–H activation for direct carboxylation at the 7-position .
Q. How do structural modifications (e.g., oxan-4-yl vs. phenyl substituents) impact biological activity?
- Comparative Studies :
- Replace oxan-4-yl with phenyl or trifluoromethylphenyl groups and assess changes in IC₅₀ values against target enzymes .
- Use molecular docking (AutoDock Vina) to predict binding interactions influenced by the oxan-4-yl group’s stereoelectronic properties .
- Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., liver microsome assays) to determine if the oxan-4-yl group enhances half-life .
Q. How should contradictory data on target selectivity be resolved?
- Mechanistic Validation :
- Perform CRISPR-based knockout of putative targets to confirm on-/off-target effects .
- Use orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to validate binding .
- Data Integration : Apply cheminformatics tools (e.g., SEA, SwissTargetPrediction) to map polypharmacology profiles and reconcile discrepancies .
Q. What theoretical frameworks guide the design of derivatives with improved potency?
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Process Chemistry Considerations :
- Replace hazardous reagents (e.g., LiAlH₄) with safer alternatives (e.g., NaBH₄ with additives) .
- Optimize column-free purification using crystallization or aqueous workups .
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., control nitrosamine levels) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate biological results using orthogonal assays and computational modeling to distinguish artifacts from true interactions .
- Experimental Design : Embed theoretical frameworks (e.g., enzyme kinetics principles) into hypothesis-driven workflows to ensure mechanistic relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
